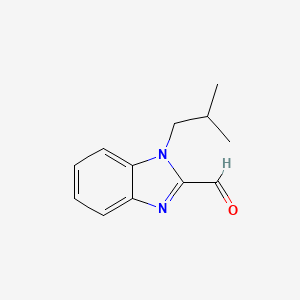

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

Description

Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry

The benzimidazole scaffold, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. nih.govnih.gov This prominence is due to its structural similarity to naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biological macromolecules. tandfonline.com Consequently, this class of compounds exhibits a vast array of pharmacological activities. mdpi.com

Benzimidazole derivatives are known to possess a wide spectrum of biological effects, including:

Anticancer researchgate.netnih.gov

Antimicrobial and Antifungal researchgate.net

Antiviral nih.gov

Anti-inflammatory nih.govnih.gov

Antihypertensive arabjchem.org

The structural flexibility of the benzimidazole ring system allows for substitutions at various positions, which can modulate the molecule's biological activity. nih.gov This versatility has made it a central focus for the development of new therapeutic agents, with several benzimidazole-based drugs currently on the market, such as the anticancer agent bendamustine (B91647) and the proton pump inhibitor omeprazole. nih.govmdpi.com

The Role of Aldehyde Functionality in Organic Synthesis

The aldehyde group (–CHO) is one of the most important functional groups in organic synthesis due to its high reactivity. chemimpex.com The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles, enabling a wide variety of chemical transformations. chemimpex.com For a molecule like 1-Isobutyl-1H-benzimidazole-2-carbaldehyde, the aldehyde group is the primary site for derivatization.

Key reactions involving the aldehyde functionality include:

Condensation Reactions: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. nih.govnih.gov This reaction is a cornerstone for creating diverse molecular libraries for biological screening. derpharmachemica.comresearchgate.net

Nucleophilic Addition: The aldehyde can undergo addition reactions with various nucleophiles. For example, reduction with agents like sodium borohydride (B1222165) converts the aldehyde to a primary alcohol. researchgate.net

Oxidation: Aldehydes can be easily oxidized to form the corresponding carboxylic acids, further expanding the range of possible derivatives. nih.gov

This synthetic accessibility allows chemists to use this compound as a starting material to generate a multitude of more complex molecules with tailored properties. chemimpex.com

Overview of Research Trajectories for this compound and its Derivatives

While direct research on this compound is still emerging, the established chemistry of its constituent parts defines clear and promising research trajectories. The primary path involves leveraging the compound as a key synthetic intermediate to generate novel series of benzimidazole derivatives for biological evaluation.

The main research directions include:

Synthesis of Schiff Bases: A major trajectory is the condensation of the aldehyde with a wide range of aromatic and heterocyclic amines to produce a library of Schiff bases. nih.gov These derivatives are frequently investigated for their anticancer and antimicrobial activities. researchgate.netneuroquantology.com

Development of Hydrazone Derivatives: Reaction with various hydrazines can yield hydrazones, a class of compounds known for their diverse pharmacological profiles, including antioxidant and antiparasitic properties. nih.gov

Creation of Hybrid Molecules: The compound can be used to synthesize hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. For instance, creating benzimidazole-chalcone or benzimidazole-triazole hybrids has been a successful strategy in the development of potent anticancer agents. nih.govtandfonline.com

Scope and Academic Research Objectives

The academic interest in this compound and its derivatives is centered on the exploration of their therapeutic potential and the establishment of structure-activity relationships (SAR).

The primary objectives of this research field are:

Drug Discovery and Development: The overarching goal is to identify novel lead compounds for the treatment of various diseases, particularly cancer and microbial infections. researchgate.netarabjchem.org Research aims to synthesize derivatives with high efficacy and selectivity against specific biological targets, such as enzymes or cellular receptors. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies: A key academic objective is to understand how specific structural modifications influence biological activity. By synthesizing a series of related compounds and testing them, researchers can determine which functional groups and structural features are essential for the desired therapeutic effect. This knowledge guides the rational design of more potent and less toxic drug candidates. nih.gov

Exploration of New Biological Targets: While benzimidazoles are known to target DNA and microtubules, ongoing research seeks to identify new mechanisms of action. nih.gov The derivatives of this compound could be used as chemical probes to investigate novel biological pathways and targets relevant to disease. chemimpex.com

Ultimately, the research scope is to fully characterize the synthetic possibilities and pharmacological profile of this compound and its derivatives, contributing valuable knowledge to the field of medicinal chemistry.

Compound Data

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-methylpropyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSSYAZMZMSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355405 | |

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-02-0 | |

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Potential of 1 Isobutyl 1h Benzimidazole 2 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. This intrinsic electrophilicity is the basis for the diverse reactivity of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde.

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol or other derivatives. masterorganicchemistry.com

A classic example of nucleophilic addition is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the aldehyde. adichemistry.commasterorganicchemistry.com For instance, the reaction of a 1-alkyl-1H-benzimidazole-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol after acidic workup.

Another important nucleophilic addition is the Wittig reaction , which converts aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.org This reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. stackexchange.com This provides a powerful method for carbon-carbon double bond formation at the 2-position of the benzimidazole (B57391) ring.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Expected Product |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. leah4sci.com

Schiff bases derived from benzimidazole moieties are a significant class of compounds in medicinal chemistry. adichemistry.comorganic-chemistry.orgleah4sci.comudel.edu The synthesis generally involves refluxing the benzimidazole aldehyde with a substituted amine in an alcoholic solvent. organic-chemistry.org The resulting imine (C=N) bond is a key structural feature of these derivatives.

Table 2: Synthesis of Benzimidazole Schiff Base Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminobenzimidazole | 5-Substituted indole-3-carbaldehyde | Schiff Base | leah4sci.com |

| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted amines | Schiff Base | organic-chemistry.org |

| (1H-benzimidazole-2-yl) methanamine | 2-hydroxy naphthaldehyde | Schiff Base Ligand | adichemistry.com |

Transformations at the 2-Carbaldehyde Position

The aldehyde group of this compound can be readily transformed into other functional groups, further expanding its synthetic utility.

The reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) yields hydrazones. nih.gov This is another example of a condensation reaction, where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration. mdpi.comresearchgate.net

For example, the condensation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde with thiosemicarbazide (B42300) in refluxing ethanol (B145695) with a catalytic amount of acetic acid produces the corresponding thiosemicarbazone in good yield. mdpi.com A similar reaction would be expected with this compound. These hydrazone derivatives are of interest due to their potential biological activities. nih.gov

The aldehyde functional group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.compharmainfo.in The oxidation of (1-H-benzimidazole-2-yl)methanol to 1H-Benzimidazole-2-carboxylic acid has been reported using potassium permanganate in water, suggesting that the corresponding aldehyde can be similarly oxidized. pharmainfo.in This reaction provides a direct route to 1-Isobutyl-1H-benzimidazole-2-carboxylic acid, a potentially valuable building block for further derivatization.

Table 3: Oxidation of Benzimidazole Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| (1-H-benzimidazole-2-yl)methanol | Potassium Permanganate | 1H-Benzimidazole-2-carboxylic acid | pharmainfo.in |

| Substituted Alkylbenzene | Potassium Permanganate | Substituted Benzoic Acid | pressbooks.pub |

The aldehyde group of this compound can be readily reduced to a primary alcohol, (1-Isobutyl-1H-benzimidazol-2-yl)methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. numberanalytics.comugm.ac.idscispace.com The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. numberanalytics.comlibretexts.org A subsequent workup with a proton source yields the final alcohol product. masterorganicchemistry.com The synthesis of the parent compound, 1H-benzimidazol-2-yl-methanol, has been reported, demonstrating the feasibility of this transformation within the benzimidazole system. researchgate.net

Table 4: Reduction of Aldehydes to Alcohols

| Aldehyde | Reducing Agent | Solvent | Product |

| General Aldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Primary Alcohol |

| Benzaldehyde | Sodium Borohydride (NaBH₄) | THF-H₂O | Benzyl Alcohol |

Modifications of the Benzimidazole Ring System

The this compound scaffold is a versatile platform for extensive chemical modification. The inherent reactivity of the benzimidazole ring system, coupled with the functional handles of the N-isobutyl and C-carbaldehyde groups, allows for a variety of derivatization strategies. These modifications can be broadly categorized into reactions occurring on the benzene (B151609) moiety, further functionalization at the nitrogen atoms, and the construction of new fused heterocyclic rings.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of this substitution is governed by the electronic properties of the fused imidazole (B134444) ring and the substituents on both the imidazole and benzene rings. In the case of this compound, the fused imidazole ring system generally directs incoming electrophiles to the benzene ring. chemicalbook.com Theoretical calculations and experimental data for related benzimidazoles indicate that the positions C-4, C-5, C-6, and C-7 are all susceptible to electrophilic attack, with a general preference for the C-5 and C-6 positions due to electronic factors. chemicalbook.com

The outcome of SEAr reactions on this specific molecule is influenced by the interplay of two key substituents:

The N1-Isobutyl Group: This alkyl group is weakly electron-donating through an inductive effect, which slightly activates the ring system towards electrophilic attack.

The C2-Carbaldehyde Group: This group is strongly electron-withdrawing and deactivating due to both inductive and resonance effects. This deactivation makes electrophilic substitution more challenging compared to benzimidazoles lacking such a group at the C-2 position. nih.gov

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Isobutyl-6-nitro-1H-benzimidazole-2-carbaldehyde |

| Halogenation (Bromination) | Br₂ in Acetic Acid | 6-Bromo-1-isobutyl-1H-benzimidazole-2-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 1-Isobutyl-2-formyl-1H-benzimidazole-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ (Forced conditions) | 6-Acyl-1-isobutyl-1H-benzimidazole-2-carbaldehyde |

Further N-Functionalization Beyond the Isobutyl Group

While the N1 position is occupied by an isobutyl group, the benzimidazole scaffold offers further opportunities for functionalization at the N3 nitrogen atom. This typically involves quaternization to form a cationic benzimidazolium salt.

Quaternization at N3: The N3 atom of this compound is a pyridine-like, sp²-hybridized nitrogen that retains a lone pair of electrons, making it nucleophilic. chemicalbook.com It can react with electrophiles, such as alkyl halides or sulfates, to form a stable 1,3-disubstituted benzimidazolium salt. chemicalbook.comresearchgate.net This reaction typically requires more forcing conditions (e.g., heating) compared to the initial N-alkylation of a neutral benzimidazole. chemicalbook.com The resulting benzimidazolium salts are ionic compounds with altered solubility and electronic properties, and they are important precursors for N-heterocyclic carbenes (NHCs).

N-Dealkylation and Transalkylation: Another potential modification pathway involves the cleavage of the N1-isobutyl bond. N-dealkylation is a known metabolic process and can also be achieved through various chemical methods. nih.govnih.govrug.nl This process would remove the isobutyl group, yielding 1H-benzimidazole-2-carbaldehyde, which could then be re-functionalized with a different group at the N1 position (transalkylation), allowing for the introduction of diverse functionalities.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| N3-Quaternization | Alkyl halide (e.g., CH₃I), heat | 1-Isobutyl-3-alkyl-2-formyl-1H-benzimidazolium halide | Forms a cationic benzimidazolium salt. |

| N1-Dealkylation | Various chemical or enzymatic methods | 1H-benzimidazole-2-carbaldehyde | Allows for subsequent re-functionalization at N1. nih.gov |

Ring-Fused Heterocycle Formation (e.g., Oxazepine Hybrids)

The C2-carbaldehyde group is a key functional handle for constructing novel ring-fused heterocyclic systems. A prominent example is the synthesis of benzimidazole-fused 1,4-oxazepines. nih.govnih.gov This transformation leverages the reactivity of the aldehyde in condensation and subsequent intramolecular cyclization reactions.

A general and effective strategy involves a multi-step, one-pot synthesis starting from the N-alkylated benzimidazole-2-carbaldehyde. nih.govresearchgate.net For instance, the aldehyde can first undergo a condensation reaction with a primary amine that also contains a pendant nucleophile, such as a hydroxyl group, to form an intermediate imine (Schiff base). This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the imine carbon, leading to the formation of a seven-membered oxazepine ring fused to the benzimidazole core. nih.gov Lewis acids such as indium(III) chloride (InCl₃) have been shown to be effective catalysts for this cyclization. nih.gov

This methodology provides a direct route to complex, polycyclic heterocyclic scaffolds that are of significant interest in medicinal chemistry. The specific structure of the amine reactant dictates the substitution pattern on the newly formed oxazepine ring.

| Reactant A | Reactant B | Catalyst/Conditions | Fused-Ring Product |

|---|---|---|---|

| This compound | 2-Amino-2-methyl-1-propanol | InCl₃, heat | 10-Isobutyl-3,3-dimethyl-1,2,3,5-tetrahydrobenzo nih.govrsc.orgimidazo[2,1-c] nih.govnih.govoxazepine |

| This compound | Ethanolamine | InCl₃, heat | 10-Isobutyl-1,2,3,5-tetrahydrobenzo nih.govrsc.orgimidazo[2,1-c] nih.govnih.govoxazepine |

Academic Applications in Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of a stable benzimidazole (B57391) scaffold and a reactive carbaldehyde group makes 1-Isobutyl-1H-benzimidazole-2-carbaldehyde a versatile building block in synthetic organic chemistry. The aldehyde group is particularly amenable to a variety of chemical transformations, including nucleophilic additions and condensation reactions, which are fundamental for constructing larger, more intricate molecular architectures. chemimpex.com This reactivity allows chemists to readily introduce new functionalities and build molecular complexity from a readily accessible starting material.

A primary application of this compound is in the synthesis of novel heterocyclic systems. The aldehyde functional group serves as an electrophilic site, readily reacting with various nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds, leading to the expansion of the heterocyclic framework.

Schiff Base Formation: One of the most common reactions is condensation with primary amines to form imines, also known as Schiff bases. smolecule.com These products are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic manipulations. The resulting imine nitrogen, along with the nitrogens of the benzimidazole ring, can act as a coordination site for metal ions. nih.gov

Hydrazone Synthesis: Reaction with hydrazine (B178648) or its derivatives yields hydrazones. These compounds are of interest in medicinal chemistry and can be used to construct further heterocyclic rings. nih.gov

Knoevenagel and Claisen-Schmidt Condensations: The aldehyde can react with compounds containing active methylene (B1212753) groups (in Knoevenagel condensation) or with ketones/acetophenones (in Claisen-Schmidt condensation) to form α,β-unsaturated carbonyl compounds, such as chalcone-like structures. nih.gov These reactions are pivotal for creating extended conjugated systems and serve as precursors for other cyclic compounds.

| Reaction Type | Reactant | Resulting Structure | Significance |

| Schiff Base Condensation | Primary Amines (R-NH₂) | Imines (Schiff Bases) | Precursors for ligands, further synthesis |

| Hydrazone Formation | Hydrazines (R-NHNH₂) | Hydrazones | Bioactive scaffolds, synthetic intermediates |

| Claisen-Schmidt Condensation | Acetophenones | Benzimidazole-Chalcone Hybrids | Extended conjugated systems, precursors |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Aldehydes are classic components in MCRs, often acting as the electrophilic C1 building block. beilstein-journals.org

This compound is a suitable candidate for such reactions. For example, it can be employed in modified Gewald reactions. In this type of MCR, a benzimidazole derivative, an aldehyde, and elemental sulfur can react to form complex thiophene-annulated benzimidazoles in a one-pot synthesis. researchgate.net The ability to participate in MCRs significantly enhances the compound's utility, providing rapid access to structurally diverse and complex molecular libraries. nih.gov

Precursor for Advanced Materials and Fine Chemicals Research

The benzimidazole moiety is known for its high thermal stability and chemical resistance, making it an attractive component for advanced materials. smolecule.com this compound can serve as a monomer or a key intermediate in the synthesis of specialized polymers and fine chemicals. Its derivatives are explored for creating materials with tailored electronic, optical, or mechanical properties. chemimpex.com

While the direct polymerization of this compound is not extensively documented, its functional groups offer potential pathways for incorporation into polymer structures. The benzimidazole ring system itself has been successfully integrated into the backbones of high-performance polymers, such as poly(benzimidazole)s (PBIs), which are known for their exceptional thermal and chemical stability.

Research into polymers containing benzimidazole units has shown that they can be synthesized through methods like N-C coupling reactions. researchgate.netnih.gov Furthermore, the aldehyde group could potentially be utilized in polymerization reactions, for instance, through condensation with phenols to form phenolic-type resins. This would result in a thermosetting polymer incorporating the stable benzimidazole unit, potentially leading to materials with enhanced thermal performance.

| Polymerization Strategy | Reactive Site | Potential Polymer Type | Anticipated Properties |

| N-C Coupling (of the core) | Benzimidazole Nitrogen | Poly(arylene benzimidazole)s | High thermal stability, chemical resistance |

| Aldehyde Condensation | Carbaldehyde Group | Phenolic-type Resins | Thermosetting, high-temperature performance |

Development of Ligands for Catalysis and Coordination Chemistry

The field of coordination chemistry relies on ligands that can bind to metal ions to form stable complexes, which are widely used in catalysis and material science. Benzimidazole derivatives are excellent candidates for ligand development due to the presence of electron-donating nitrogen atoms.

This compound can be readily converted into more sophisticated ligands. As mentioned, reaction with primary amines yields Schiff bases. The resulting imine nitrogen, in conjunction with the tertiary nitrogen atom of the benzimidazole ring, creates a bidentate chelation site ideal for coordinating with a wide range of transition metal ions, such as cobalt (III) and copper (II). nih.gov

These metal complexes have applications in:

Homogeneous Catalysis: Where the metal center, tuned by the electronic properties of the benzimidazole ligand, can catalyze various organic transformations.

Metal-Organic Frameworks (MOFs): The aldehyde group, or derivatives thereof, can act as a coordinating site, making the molecule a potential building block (linker) for the construction of porous MOFs.

Bioinorganic Chemistry: Zinc coordination compounds with benzimidazole derivatives have been synthesized to model biological systems and for potential therapeutic applications. mdpi.com

The structural versatility of the parent aldehyde allows for the synthesis of a large family of related ligands, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes for specific applications.

Computational and Theoretical Studies on 1 Isobutyl 1h Benzimidazole 2 Carbaldehyde and Its Analogues

Quantum Chemical Investigations (e.g., DFT methodologies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are widely applied to benzimidazole (B57391) derivatives to predict their molecular geometry, electronic properties, and spectroscopic signatures. nih.govbiointerfaceresearch.com Such studies on analogues provide a reliable framework for understanding the properties of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde. For instance, comprehensive DFT studies have been successfully performed on N-Butyl-1H-benzimidazole, a close structural analogue, yielding results that show excellent agreement with experimental data. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a more reactive or "soft" molecule that is more easily polarizable. nih.gov For benzimidazole derivatives, the distribution of HOMO and LUMO is typically across the benzimidazole ring system. In studies of various analogues, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and adjacent phenyl rings, depending on the substitution pattern. dergipark.org.tr

Computational studies on benzimidazole derivatives have calculated these energy values to predict their reactivity. For example, in the fungicide Benomyl, a benzimidazole derivative, the HOMO-LUMO energy gap was found to be 5.039 eV. nih.gov In a study on N-Butyl-1H-benzimidazole, the HOMO and LUMO energy values were also determined, providing insight into its electronic transitions. researchgate.net The specific energy gap for this compound would be influenced by the electronic effects of the isobutyl and carbaldehyde groups, but can be expected to fall within the typical range observed for analogous structures.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benomyl | - | - | 5.039 |

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.20 | -0.51 | 4.69 |

| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.88 | -1.19 | 4.69 |

This table presents data for benzimidazole analogues to illustrate typical electronic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For benzimidazole derivatives, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. mdpi.comnih.gov

In a detailed study of N-Butyl-1H-benzimidazole, the optimized molecular parameters were calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set. nih.gov The results showed that the presence of the butyl substituent at the N-1 position did not significantly alter the core structure and conjugation of the benzimidazole ring. nih.govmdpi.com For instance, the calculated bond lengths for C1-N26 and C2-N27 were 1.386 Å and 1.387 Å, respectively, which are very similar to the values calculated for the parent benzimidazole (1.389 Å and 1.385 Å). mdpi.com Similarly, the bond angles within the imidazole (B134444) ring, such as N26-C7-N27 (114.3°), were consistent with those of the unsubstituted benzimidazole (113.4°). mdpi.com This suggests that for this compound, the isobutyl group would likewise have a minimal impact on the planarity and bond parameters of the core benzimidazole structure, while the carbaldehyde group at the 2-position would influence the electronic distribution and reactivity.

| Parameter | Bond/Atoms | Theoretical Value (Å or °) for N-Butyl-1H-benzimidazole mdpi.com |

| Bond Length | C1-N26 | 1.386 Å |

| Bond Length | C2-N27 | 1.387 Å |

| Bond Length | C7-N26 | 1.377 Å |

| Bond Length | C7-N27 | 1.306 Å |

| Bond Angle | N26-C7-N27 | 114.3° |

| Bond Angle | C2-N27-C7 | 104.6° |

| Bond Angle | C1-N26-C7 | 105.9° |

This table shows selected optimized geometric parameters for a close analogue, N-Butyl-1H-benzimidazole, calculated via DFT.

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which aids in their structural characterization. DFT and Time-Dependent DFT (TD-DFT) are standard approaches for simulating FT-IR, NMR, and UV-Vis spectra. researchgate.netnih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. For N-Butyl-1H-benzimidazole, the theoretical spectrum showed a peak at 248 nm, which was in excellent agreement with the experimental data. nih.govresearchgate.net Benzimidazole derivatives typically exhibit characteristic absorption bands in the UV region between 260-280 nm. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov For various benzimidazole derivatives, the calculated chemical shifts have shown strong correlation with experimental spectra, aiding in the assignment of protons and carbons. nih.govnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional modes observed in an FT-IR spectrum. For benzimidazole salts, characteristic C=N stretching bands have been observed experimentally and confirmed through DFT calculations. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental values. nih.gov

Reactivity and Selectivity Prediction through Computational Descriptors

Beyond structural and spectroscopic properties, computational chemistry provides descriptors that predict how and where a molecule is likely to react. These descriptors are derived from the electronic structure and offer a quantitative measure of reactivity.

Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov An MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with nucleophilic centers.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and represent the electrophilic centers of the molecule.

Green Regions: Represent neutral or zero potential.

For benzimidazole derivatives, MEP analysis typically reveals negative potential localized over the electronegative nitrogen atoms of the imidazole ring and any oxygen atoms from substituents (like the carbonyl group in a carbaldehyde). nih.govresearchgate.net This makes these heteroatoms the primary sites for electrophilic attack or coordination with metal ions. researchgate.net The hydrogen atoms, particularly those attached to the aromatic ring, generally show positive potential, marking them as potential sites for nucleophilic interaction. nih.gov For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen and the N-3 atom of the imidazole ring, highlighting them as the most reactive nucleophilic sites.

Fukui functions (f(r)) and local softness (s(r)) are reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule on an atom-by-atom basis. nih.gov They quantify the change in electron density at a specific point when the total number of electrons in the system changes.

f+ (for nucleophilic attack): Indicates the propensity of an atomic site to accept an electron. The atom with the highest f+ value is the most likely site for a nucleophilic attack.

f- (for electrophilic attack): Indicates the propensity of a site to donate an electron. The atom with the highest f- value is the most probable site for an electrophilic attack.

f⁰ (for radical attack): Represents the average of f+ and f-, predicting sites for radical reactions.

In Silico Structure-Activity Relationship (SAR) Studies for Benzimidazole Derivatives

In silico structure-activity relationship (SAR) studies are pivotal in modern drug discovery, providing a computational framework to predict the biological activity of chemical compounds and guide the synthesis of more potent and selective analogues. For benzimidazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, these computational approaches are instrumental. bohrium.comekb.eg SAR studies on benzimidazoles systematically analyze how chemical modifications to the core structure influence their biological effects, thereby facilitating the design of novel therapeutic agents. rroij.combohrium.com The versatility of the benzimidazole scaffold, which allows for substitutions at various positions, makes it an ideal candidate for such computational analyses. rroij.com These studies help in identifying the key structural features responsible for the desired pharmacological activity. bohrium.comresearchgate.net

The primary goal of in silico SAR is to establish a correlation between the molecular structure of benzimidazole derivatives and their biological activity. This is achieved by examining various molecular descriptors, such as electronic, steric, and hydrophobic properties, and their impact on the interaction with a biological target. nih.gov For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to significantly influence anti-inflammatory and other biological activities. nih.gov By understanding these relationships, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Ligand-Target Interaction Modeling

Ligand-target interaction modeling is a cornerstone of in silico SAR, focusing on the detailed analysis of the binding between a ligand, such as a benzimidazole derivative, and its biological target, typically a protein or enzyme. frontiersin.org This modeling provides a three-dimensional representation of the binding mode and the intermolecular interactions that stabilize the ligand-protein complex. Computational techniques like molecular docking are frequently employed to predict the preferred orientation of a ligand within the binding site of a target. nih.gov

These models are crucial for understanding the molecular basis of a compound's activity. For example, molecular docking studies on benzimidazole derivatives have elucidated their interactions with various enzymes, revealing key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to their inhibitory activity. nih.govnih.gov In the context of this compound and its analogues, modeling would explore the interactions of the isobutyl group, the benzimidazole core, and the carbaldehyde moiety with the amino acid residues in the active site of a target protein.

The insights gained from ligand-target interaction modeling are instrumental in optimizing lead compounds. By identifying which parts of the molecule are essential for binding and which can be modified, researchers can design new derivatives with improved affinity and selectivity. dovepress.com For instance, if modeling reveals a spare hydrophobic pocket in the binding site, a bulkier substituent could be introduced to enhance binding.

| Interaction Type | Potential Interacting Groups on Benzimidazole Derivatives | Examples of Interacting Amino Acid Residues |

| Hydrogen Bonding | Imidazole N-H, Carbonyl oxygen of the carbaldehyde | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Isobutyl group, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Benzimidazole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| van der Waals Forces | Entire molecule | All proximal amino acid residues |

Predictive Algorithms for Biological Activity

Predictive algorithms for biological activity utilize computational models to forecast the pharmacological properties of compounds that have not yet been synthesized or tested. These algorithms are trained on datasets of known active and inactive compounds to learn the relationship between chemical structure and biological response. For benzimidazole derivatives, various machine learning and statistical methods can be applied to build predictive SAR models.

Quantitative Structure-Activity Relationship (QSAR) is a widely used approach that develops mathematical equations relating the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors to quantify the physicochemical properties of the molecules. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new benzimidazole analogues.

In addition to QSAR, other predictive algorithms include pharmacophore modeling and machine learning techniques such as support vector machines (SVM) and artificial neural networks (ANN). Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to screen large databases of virtual compounds to identify potential new hits.

The application of these predictive algorithms accelerates the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological evaluation. nih.gov This in silico approach significantly reduces the number of compounds that need to be synthesized and tested, making the process more efficient and cost-effective.

| Predictive Algorithm | Description | Application for Benzimidazole Derivatives |

| QSAR | Develops mathematical models to correlate chemical structure with biological activity using molecular descriptors. | Predicting the potency of new benzimidazole analogues based on their structural features. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Screening virtual libraries to find novel benzimidazole scaffolds with desired activity. |

| Machine Learning (e.g., SVM, ANN) | Uses algorithms to learn from existing data and make predictions on new data. | Classifying benzimidazole derivatives as active or inactive against a specific target. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Estimating the binding energy and identifying key interactions of benzimidazole derivatives. nih.gov |

In Vitro and Mechanistic Research on Biological Interactions of Benzimidazole 2 Carbaldehyde Derivatives

Investigations into Antimicrobial Activity of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives have demonstrated considerable promise as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. wisdomlib.orgnih.gov Their structural similarity to purine nucleoside bases allows for interaction with biological macromolecules, contributing to their therapeutic effects. nih.gov

Numerous studies have highlighted the effectiveness of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2-substituted benzimidazole derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov The antimicrobial efficacy can be influenced by the nature of the substituents on the benzimidazole ring, with electron-withdrawing groups in some cases enhancing the activity. wisdomlib.org

| Bacterial Strain | Observed Activity of Benzimidazole Derivatives | Reference Compound Example |

| Staphylococcus aureus (Gram-positive) | Moderate to good activity | Ciprofloxacin |

| Escherichia coli (Gram-negative) | Effective growth inhibition | Cefadroxil |

This table provides a generalized summary of findings for the broader class of benzimidazole derivatives.

In addition to their antibacterial properties, many benzimidazole derivatives exhibit significant antifungal activity. nih.gov They have been evaluated against a range of fungal strains, including Aspergillus niger and various Candida species. nih.govresearchgate.net Some derivatives have demonstrated better antifungal activity than standard drugs like fluconazole. nih.gov

| Fungal Strain | Observed Activity of Benzimidazole Derivatives | Reference Compound Example |

| Aspergillus niger | Potent activity, in some cases exceeding standard antifungals | Fluconazole |

| Candida species | Significant inhibitory activity | Not specified |

This table provides a generalized summary of findings for the broader class of benzimidazole derivatives.

The antimicrobial mechanism of benzimidazole derivatives is multifaceted. One of the key proposed mechanisms is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. nih.gov This disruption of the cell membrane leads to fungal cell death. nih.gov In bacteria, these compounds may interfere with various cellular processes essential for survival. For some derivatives, the mechanism is thought to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells. nih.gov

In Vitro Studies on Anticancer Properties of Benzimidazole Derivatives

The benzimidazole nucleus is a key pharmacophore in the development of anticancer agents. nih.gov Its structural versatility allows for the synthesis of a wide array of derivatives with potent cytotoxic potential against various cancer cell lines. nih.gov

Benzimidazole derivatives have been shown to exert cytotoxic effects on a variety of cancer cell lines, including those from breast, lung, liver, and colon cancers. researchgate.net A significant mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. smolecule.com Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. smolecule.com

| Cancer Cell Line | Observed Effect of Benzimidazole Derivatives |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxic effects and interference with DNA topoisomerase I |

| A549 (Lung Carcinoma) | Significant cytotoxic effects |

| HepG2 (Liver Carcinoma) | Potent anticancer activity |

| DLD-1 (Colorectal Carcinoma) | Significant dose-dependent cytotoxicity |

This table provides a generalized summary of findings for the broader class of benzimidazole derivatives.

A primary mechanism of action for the anticancer activity of many benzimidazole derivatives is their ability to interfere with tubulin polymerization. wikipedia.org Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By binding to tubulin, these compounds inhibit its polymerization, disrupting the formation of the mitotic spindle and arresting the cell cycle, ultimately leading to cell death. wikipedia.org This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes. Some benzimidazole derivatives also act as DNA minor groove binders, interfering with DNA replication and transcription. nih.gov

Anthelmintic Activity Research of Benzimidazole Derivatives

Benzimidazole derivatives are a well-established class of anthelmintic agents used in both human and veterinary medicine. Their mechanism of action primarily involves binding to the protein β-tubulin in parasitic worms, which disrupts microtubule formation. This interference with essential cellular processes like cell division, motility, and nutrient absorption ultimately leads to the parasite's death.

In vitro studies have consistently demonstrated the efficacy of various benzimidazole derivatives against a range of parasites. These studies are crucial for the initial screening and determination of the potential of new compounds. The effectiveness is often quantified by determining the concentration of the compound required to inhibit the growth or motility of the parasites, or to cause their death.

For instance, research has shown that certain furaldehyde-substituted benzimidazole derivatives exhibit significant, concentration-dependent anthelmintic activity against the earthworm Pheretima posthuma, which is a common model for screening anthelmintic drugs. researchgate.net In one study, a particular derivative, at a concentration of 50 mg/mL, showed paralysis and death times that were statistically comparable to the standard drug Albendazole. researchgate.net

Another study evaluated a series of benzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. tandfonline.com From an initial screening of 41 compounds, two derivatives, designated as BZ6 and BZ12, showed promising results with IC50 values (the concentration required to inhibit 50% of the parasite's activity) below 10 µM against the first-stage larvae of T. muris. tandfonline.com Further testing revealed that BZ12 was effective against the adult stage of T. muris with an IC50 of 8.1 µM, while BZ6 was highly effective against adult H. polygyrus with an IC50 of 5.3 µM. tandfonline.com

The following table summarizes the in vitro anthelmintic activity of selected benzimidazole derivatives from various studies.

In Vitro Anthelmintic Activity of Benzimidazole Derivatives

| Compound | Parasite | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Furaldehyde-substituted benzimidazole (Compound B) | Pheretima posthuma | Time to paralysis and death | 50 mg/mL | Paralysis: 21.5 ± 0.18 min, Death: 41.7 ± 0.24 min | researchgate.net |

| BZ12 | Trichuris muris (L1 larvae) | Motility inhibition (IC50) | 4.17 µM | 50% inhibition of motility | tandfonline.com |

| BZ12 | Trichuris muris (adult) | Mortality (IC50) | 8.1 µM | 50% mortality | tandfonline.com |

| BZ6 | Heligmosomoides polygyrus (adult) | Mortality (IC50) | 5.3 µM | 50% mortality | tandfonline.com |

Antioxidant and Radical Scavenging Mechanisms

Benzimidazole derivatives have also been investigated for their antioxidant properties. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The ability of a compound to scavenge these free radicals is a key indicator of its antioxidant potential.

In Vitro Assay Methodologies

Several in vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. Among the most prevalent are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. Studies on various benzimidazole derivatives have demonstrated their ability to scavenge the DPPH radical, with some compounds showing significant activity. tandfonline.comtandfonline.comnih.gov For example, certain novel benzimidazole derivatives have shown IC50 values for DPPH radical scavenging that are more potent than the standard antioxidant BHT (butylated hydroxytoluene). tandfonline.comnih.gov

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, leading to a decolorization of the solution. The extent of color reduction is a measure of the antioxidant's activity. Benzimidazole derivatives have also shown efficacy in this assay, indicating their capacity to scavenge this different type of radical. tandfonline.com

The following table presents data from studies on the antioxidant activity of various benzimidazole derivatives using DPPH and ABTS assays.

In Vitro Antioxidant Activity of Benzimidazole Derivatives

| Compound Type | Assay | Result (IC50 or % Scavenging) | Reference |

|---|---|---|---|

| Triheterocyclic benzimidazoles | DPPH | Significant scavenging activity, with some compounds showing high potency. | tandfonline.com |

| Triheterocyclic benzimidazoles | ABTS | Several compounds exhibited very high scavenging activity. | tandfonline.com |

| Novel benzimidazole derivatives (12 and 13) | DPPH | IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively. | tandfonline.comnih.gov |

Theoretical Postulation of Radical Scavenging Pathways

The mechanisms by which antioxidant compounds scavenge free radicals can be complex and are often studied using theoretical and computational methods. For benzimidazole derivatives, several pathways have been postulated.

Hydrogen Atom Transfer (HAT) : In this mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. The feasibility of this pathway is related to the bond dissociation enthalpy (BDE) of the H-donating group on the antioxidant molecule. A lower BDE indicates that the hydrogen atom can be more easily abstracted. For benzimidazole derivatives, the N-H bond of the imidazole (B134444) ring is a potential site for hydrogen atom donation.

Single Electron Transfer followed by Proton Transfer (SET-PT) : This is a two-step mechanism where the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent or another molecule. The ionization potential (IP) of the antioxidant is a key parameter in this pathway.

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates, forming an anion, which then donates an electron to the free radical. The proton affinity (PA) is the critical thermodynamic parameter for the initial deprotonation step.

Radical Adduct Formation (RAF) : In this pathway, the free radical directly adds to the antioxidant molecule at a site of high electron density, forming a stable adduct. This mechanism is particularly important for scavenging certain types of radicals. Computational studies on some benzimidazole-arylhydrazone hybrids have suggested that radical adduct formation can occur at several positions on the benzimidazole ring system. acs.org

Theoretical studies on benzimidazole derivatives help to elucidate the most probable radical scavenging mechanisms and identify the structural features that contribute to their antioxidant activity. For example, in nonpolar media, some benzimidazole hybrids are predicted to react with alkoxyl and hydroperoxyl radicals primarily through the hydrogen atom transfer mechanism. acs.org The specific mechanism can be influenced by the nature of the free radical, the solvent, and the substituents on the benzimidazole core.

Future Research Perspectives and Emerging Trends

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. impactfactor.org Future research on 1-Isobutyl-1H-benzimidazole-2-carbaldehyde will undoubtedly focus on developing environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents.

Key areas of innovation are expected to include:

Microwave-Assisted Synthesis: This technique has revolutionized the synthesis of benzimidazoles by promoting rapid heating and efficient energy transfer, which often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. impactfactor.org

Catalytic Methods: The development of novel, highly efficient, and recyclable catalysts will be crucial. This includes exploring transition metal catalysts, nanocatalysts, and biocatalysts to facilitate the condensation reaction between N-isobutyl-1,2-phenylenediamine and a suitable C1-synthon under milder conditions.

Green Solvents: A significant push towards replacing traditional volatile organic compounds (VOCs) with greener alternatives is anticipated. Research will likely explore the use of water, supercritical fluids (like CO2), ionic liquids, or deep eutectic solvents for the synthesis of this compound. impactfactor.org

Flow Chemistry: Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. Adapting the synthesis of this compound to a continuous flow process could lead to more efficient and controlled production.

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. impactfactor.org |

| Novel Catalysis | Increased efficiency, recyclability, milder conditions. |

| Green Solvents | Reduced environmental impact, improved safety. impactfactor.org |

| Flow Chemistry | Enhanced control, scalability, and safety. |

Exploration of Novel Reaction Pathways and Functionalizations

While the core structure of this compound is established, its full potential lies in the exploration of new chemical transformations and the introduction of diverse functional groups.

Future research will likely pursue:

Novel Condensation Strategies: The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govarabjchem.org Research will continue to seek novel reagents and catalysts that can streamline this process, perhaps through one-pot reactions that combine multiple steps. researchgate.net

Post-Synthetic Modification: The aldehyde group is a versatile functional handle for a wide array of chemical reactions. Future work will explore its conversion into other functional groups such as carboxylic acids, alcohols, imines, and oximes, each opening doors to new derivatives with potentially unique properties.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) or imidazole (B134444) ring represents a highly atom-economical approach to creating more complex molecules. This would allow for the introduction of substituents without the need for pre-functionalized starting materials.

Hybrid Molecules: A promising strategy in drug discovery is the creation of hybrid molecules that combine the benzimidazole (B57391) scaffold with other pharmacologically active moieties. nih.gov Future efforts could involve linking this compound with other heterocyclic systems or known pharmacophores to create multifunctional compounds.

Advanced Computational Modeling for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. medcraveonline.com For this compound and its derivatives, computational modeling will be pivotal.

Key computational approaches include:

Quantum Mechanics (QM) Calculations: These methods can be used to study the electronic structure, geometry, and reactivity of the molecule, providing insights into its stability and potential reaction pathways.

Molecular Docking: In the context of drug discovery, molecular docking can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the in-silico screening of virtual libraries of compounds to identify promising candidates for synthesis and biological testing. medcraveonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com This can guide the design of new derivatives with enhanced potency.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of new drugs. nih.gov Computational models can predict these properties early in the design phase, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules and materials. researchgate.netnih.gov

Emerging trends in this area include:

Predictive Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict a wide range of properties, from reaction outcomes to biological activity and toxicity. nih.govnih.gov For instance, ML models could predict the anticancer or antimicrobial potential of novel derivatives of this compound.

Generative Models: AI can be used to design entirely new molecules with desired properties. crimsonpublishers.com By defining a set of target parameters (e.g., high binding affinity to a specific protein, low toxicity), generative algorithms can propose novel chemical structures based on the benzimidazole scaffold for synthesis.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the products of chemical reactions and even to devise complete synthetic routes for target molecules. This could significantly accelerate the process of obtaining new derivatives of this compound.

High-Throughput Virtual Screening: AI can drastically speed up the process of screening vast virtual libraries of compounds against biological targets, identifying the most promising candidates for further investigation much faster than traditional methods. nih.gov

Expanding the Scope of Material Science Applications

While benzimidazole derivatives are heavily researched for their medicinal applications, their unique structural and electronic properties also make them attractive candidates for advanced materials. nih.gov

Future research directions in material science could include:

High-Performance Polymers: The rigid and thermally stable nature of the benzimidazole ring makes it an excellent building block for high-performance polymers. mdpi.com Incorporating this compound or its derivatives into polymer backbones, such as polyimides, could lead to materials with enhanced thermal stability, mechanical strength, and dielectric properties for applications in electronics and aerospace. mdpi.com

Organic Electronics: The conjugated π-system of the benzimidazole core suggests potential applications in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Energetic Materials: The nitrogen-rich benzimidazole structure is a feature found in some energetic materials. Theoretical studies on nitro-substituted benzimidazoles have investigated their explosive properties and thermal stability. mdpi.com Future computational and experimental work could assess the potential of specifically designed derivatives of this compound in this field.

Q & A

Q. What are the common synthetic routes for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves:

- Cyclization : Reacting 4-isobutyl-o-phenylenediamine with formic acid under reflux to form the benzimidazole core.

- N-Alkylation : Introducing the isobutyl group via alkylation (e.g., using isobutyl bromide in the presence of a base like K₂CO₃).

- Formylation : Position-selective formylation at C-2 using Vilsmeier-Haack conditions (POCl₃/DMF).

Characterization involves IR spectroscopy (N-H stretch ~3400 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (aldehyde proton δ ~10 ppm, aromatic protons δ 7–8 ppm, isobutyl CH₃ δ 0.9–1.1 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms aldehyde (C=O ~1700 cm⁻¹) and benzimidazole (N-H ~3400 cm⁻¹) functional groups.

- ¹H NMR : Aromatic protons (δ 7–8 ppm), aldehyde proton (δ ~10 ppm), isobutyl CH₃ (δ 0.9–1.1 ppm).

- ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .

- Avoid inhalation/contact; store in a cool, dry place away from oxidizers.

- In case of exposure, rinse with water and consult SDS for specific first-aid measures (e.g., eye irrigation for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Use SHELX suite :

- SHELXD for phase problem resolution in twinned or disordered crystals.

- SHELXL for refinement, adjusting parameters (e.g., extinction, thermal displacement) to resolve electron density mismatches.

- Validate with Mercury software to visualize voids, hydrogen bonding, and packing patterns. Cross-check with spectroscopic data to rule out polymorphism .

Q. What computational methods assist in predicting the reactivity of the aldehyde group?

- Methodological Answer :

- DFT Calculations (e.g., B3LYP/6-31G* basis set) to model electrophilicity at the aldehyde carbon.

- Molecular Docking (AutoDock Vina) to study interactions with biological targets (e.g., enzyme active sites).

- Validate predictions via experimental kinetics (e.g., Schiff base formation rates monitored by UV-Vis) .

Q. How to analyze regioselectivity in substitution reactions involving the benzimidazole core?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates.

- In-situ NMR Monitoring : Track intermediate formation (e.g., using DMSO-d₆ as solvent) .

Q. What strategies are effective for polymorph screening?

- Methodological Answer :

- Solvent Diversity : Crystallize from varied solvents (e.g., ethanol, acetonitrile) at controlled temperatures.

- Thermal Analysis : Use DSC to identify phase transitions and PXRD to differentiate crystal forms.

- Mercury's Packing Similarity Tool : Compare lattice parameters with known polymorphs .

Data Contradiction Analysis

Q. How to address conflicting NMR and IR data in structural assignments?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing shifts at different temperatures.

- 2D NMR (COSY, HSQC) : Confirm connectivity (e.g., aldehyde proton coupling with adjacent carbons).

- IR-Thermogravimetric Analysis (TGA) : Rule out solvent interference in IR peaks .

Tables for Key Analytical Data

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| IR Spectroscopy | 1700 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) | Aldehyde, Benzimidazole |

| ¹H NMR | δ 10.0 (s, 1H), δ 7.2–8.1 (m, 4H) | Aldehyde, Aromatic protons |

| ESI-MS | [M+H]⁺ = 217.1 m/z | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.